![molecular formula C24H29F2NO4 B5158729 ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)
ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as JNJ-42153605, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. This compound was first synthesized by scientists at Janssen Research & Development, LLC, and has since been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate is still under investigation, but it is believed to work by modulating the activity of certain receptors in the brain. Specifically, ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to bind to the sigma-1 receptor and the dopamine D2 receptor, both of which are involved in regulating neurotransmitter release and neuronal activity. By modulating the activity of these receptors, ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate may help to restore normal brain function in diseases characterized by cognitive impairment and neuroinflammation.
Biochemical and Physiological Effects:
ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines in the brain, which may help to reduce neuroinflammation and improve cognitive function. Additionally, ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are important for normal brain function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate for lab experiments is its high purity and stability, which makes it a reliable compound for use in preclinical studies. Additionally, this compound has been extensively characterized in terms of its pharmacological properties, making it a valuable tool for investigating the mechanisms of action of various diseases. However, one limitation of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate is that its effects may vary depending on the specific disease or condition being studied, which may limit its generalizability to other diseases.
Zukünftige Richtungen
There are several future directions for research on ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is in its potential as a therapeutic agent for Alzheimer's disease, as preclinical studies have shown promising results in improving cognitive function and reducing neuroinflammation. Additionally, further investigations into the mechanism of action of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate may help to identify new drug targets for the treatment of various neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate in humans, which will be an important step in translating these preclinical findings into clinical practice.
Synthesemethoden
The synthesis of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate involves a multi-step process, starting with the reaction of 2,3-difluorobenzaldehyde with 1,4-dimethoxybenzene to form the intermediate compound. This intermediate is then reacted with piperidine and ethyl chloroformate to yield the final product, ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has shown promising results in improving cognitive function, reducing neuroinflammation, and modulating neurotransmitter systems. These findings have led to further investigations into the mechanism of action of ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate and its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
ethyl 1-[[2-(difluoromethoxy)phenyl]methyl]-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F2NO4/c1-3-30-22(28)24(16-18-7-6-9-20(15-18)29-2)11-13-27(14-12-24)17-19-8-4-5-10-21(19)31-23(25)26/h4-10,15,23H,3,11-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUELHXRSXPQHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OC(F)F)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.